Cas no 1182237-10-0 (N-Boc-2-methoxybenzyl-glycine)

N-Boc-2-methoxybenzyl-glycine is a protected glycine derivative featuring a Boc (tert-butoxycarbonyl) group and a 2-methoxybenzyl substituent. This compound is widely utilized in peptide synthesis and medicinal chemistry due to its stability and versatility as a building block. The Boc group provides orthogonal protection for the amino functionality, enabling selective deprotection under mild acidic conditions, while the 2-methoxybenzyl moiety offers additional steric and electronic modulation. Its well-defined reactivity makes it valuable for constructing complex peptide architectures or modified amino acid derivatives. The compound is particularly useful in solid-phase peptide synthesis (SPPS) and as an intermediate in the development of pharmacologically active molecules.
N-Boc-2-methoxybenzyl-glycine structure
N-Boc-2-methoxybenzyl-glycine structure
Product name:N-Boc-2-methoxybenzyl-glycine
CAS No:1182237-10-0
MF:C15H21NO5
MW:295.330944776535
CID:6635162
PubChem ID:39404434

N-Boc-2-methoxybenzyl-glycine Chemical and Physical Properties

Names and Identifiers

    • N-Boc-2-methoxybenzyl-glycine
    • Glycine, N-[(1,1-dimethylethoxy)carbonyl]-N-[(2-methoxyphenyl)methyl]-
    • 1182237-10-0
    • Inchi: 1S/C15H21NO5/c1-15(2,3)21-14(19)16(10-13(17)18)9-11-7-5-6-8-12(11)20-4/h5-8H,9-10H2,1-4H3,(H,17,18)
    • InChI Key: XAISMBSSJJFRMU-UHFFFAOYSA-N
    • SMILES: C(O)(=O)CN(C(OC(C)(C)C)=O)CC1=CC=CC=C1OC

Computed Properties

  • Exact Mass: 295.14197277g/mol
  • Monoisotopic Mass: 295.14197277g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 7
  • Complexity: 364
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 76.1Ų
  • XLogP3: 2.2

Experimental Properties

  • Density: 1.178±0.06 g/cm3(Predicted)
  • Boiling Point: 435.5±38.0 °C(Predicted)
  • pka: 3.95±0.10(Predicted)

N-Boc-2-methoxybenzyl-glycine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Aaron
AR01JM6S-1g
N-Boc-2-methoxybenzyl-glycine
1182237-10-0 97%
1g
$318.00 2025-02-13
1PlusChem
1P01JLYG-250mg
N-Boc-2-methoxybenzyl-glycine
1182237-10-0 97%
250mg
$135.00 2023-12-26
Aaron
AR01JM6S-500mg
N-Boc-2-methoxybenzyl-glycine
1182237-10-0 97%
500mg
$214.00 2025-02-13
1PlusChem
1P01JLYG-1g
N-Boc-2-methoxybenzyl-glycine
1182237-10-0 97%
1g
$278.00 2023-12-26
Aaron
AR01JM6S-250mg
N-Boc-2-methoxybenzyl-glycine
1182237-10-0 97%
250mg
$145.00 2025-02-13
1PlusChem
1P01JLYG-500mg
N-Boc-2-methoxybenzyl-glycine
1182237-10-0 97%
500mg
$192.00 2023-12-26

Additional information on N-Boc-2-methoxybenzyl-glycine

N-Boc-2-Methoxybenzyl-Glycine: A Comprehensive Overview

N-Boc-2-Methoxybenzyl-Glycine, also known by its CAS registry number 1182237-10-0, is a compound of significant interest in the fields of organic chemistry, pharmacology, and materials science. This compound is a derivative of glycine, a simple amino acid, modified with a Boc (tert-butoxycarbonyl) protecting group and a 2-methoxybenzyl substituent. The combination of these functional groups makes it a versatile building block for various applications in drug discovery and material synthesis.

The structure of N-Boc-2-Methoxybenzyl-Glycine is characterized by its glycine backbone, which serves as the central amino acid moiety. The Boc group is commonly used in peptide synthesis to protect the amine functionality during multi-step reactions. The 2-methoxybenzyl group adds an aromatic component to the molecule, enhancing its potential for interactions in biological systems or as a precursor in polymer chemistry. This unique combination of functional groups makes it an attractive candidate for researchers exploring new drug candidates or advanced materials.

Recent studies have highlighted the potential of N-Boc-2-Methoxybenzyl-Glycine in the development of bioactive molecules. For instance, researchers have investigated its role as a chiral building block in asymmetric synthesis, where its stereochemistry can be precisely controlled to yield enantiomerically pure compounds. This is particularly valuable in the pharmaceutical industry, where the stereochemistry of a molecule can significantly influence its efficacy and safety profile.

In addition to its role in drug discovery, N-Boc-2-Methoxybenzyl-Glycine has shown promise in materials science applications. Its aromatic substituent and amide functionality make it suitable for use in the synthesis of polyamides or other polymer systems. These materials are being explored for their potential use in advanced composites, biodegradable plastics, and even smart materials that respond to environmental stimuli.

The synthesis of N-Boc-2-Methoxybenzyl-Glycine typically involves multi-step organic reactions. Starting from glycine, the amine group is protected with a Boc group using standard procedures. The 2-methoxybenzyl substituent is then introduced via nucleophilic aromatic substitution or other coupling reactions. The optimization of these reaction conditions has been an active area of research, with recent advancements focusing on improving yields and reducing reaction times.

From an environmental standpoint, the development of more sustainable synthetic routes for N-Boc-2-Methoxybenzyl-Glycine is gaining attention. Researchers are exploring the use of catalytic methods and green chemistry principles to minimize waste and reduce the environmental footprint of its production. These efforts align with global initiatives to promote sustainable practices in chemical manufacturing.

In conclusion, N-Boc-2-Methoxybenzyl-Glycine (CAS No: 1182237-10-0) stands as a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure and functional groups make it an invaluable tool for researchers in both academic and industrial settings. As ongoing studies continue to uncover new potentials for this compound, it is poised to play an increasingly important role in advancing scientific innovation.

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